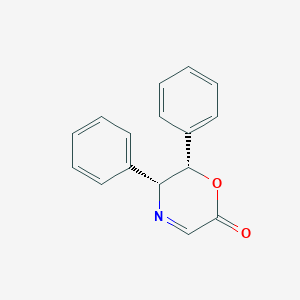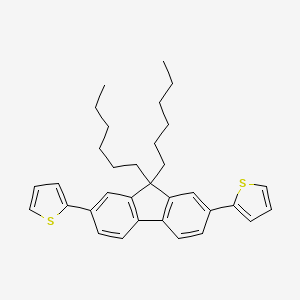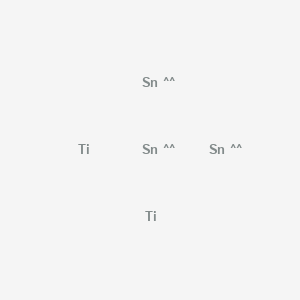
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one is a chiral compound with significant interest in the field of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of (1S,2S)-2-chloro-1,2-diphenylethanol with glycine . The reaction proceeds under specific conditions to ensure the formation of the desired chiral product. The process involves careful control of temperature, pH, and reaction time to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
化学反应分析
Types of Reactions
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where specific substituents on the phenyl rings or the oxazinone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
科学研究应用
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazinone derivatives.
Medicine: The compound’s potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to modulation of biochemical processes.
相似化合物的比较
Similar Compounds
(5R,6S)-5,6-Dihydroxy-5,6-dihydrothymidine: A compound with a similar oxazinone ring structure but different functional groups.
(5R,6S)-EpETrE: An epoxy fatty acid with structural similarities but distinct chemical properties.
(1R,2S,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]pyruvic acid: Another compound with a related bicyclic structure.
Uniqueness
(5R,6S)-5,6-Diphenyl-5,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific chiral configuration and the presence of diphenyl groups. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its utility in asymmetric synthesis further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
211990-36-2 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-diphenyl-2,3-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C16H13NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11,15-16H/t15-,16+/m1/s1 |
InChI 键 |
UCEBNZDXUQMDTQ-CVEARBPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=O)C=N2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2C(OC(=O)C=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)










![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
